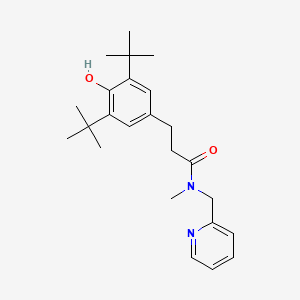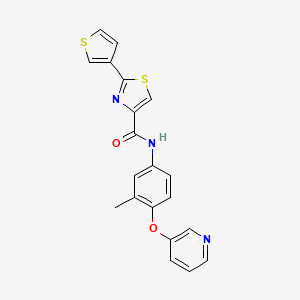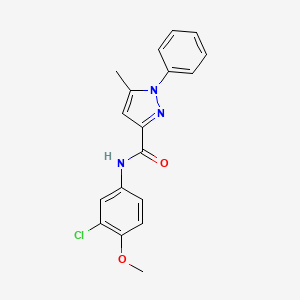![molecular formula C19H26N4O3S B7551875 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is known to exhibit anti-inflammatory and analgesic properties.
科学研究应用
CMPA has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
作用机制
The exact mechanism of action of CMPA is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a key role in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
CMPA has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system. Furthermore, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
实验室实验的优点和局限性
CMPA has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, CMPA exhibits a high degree of selectivity towards COX-2 enzyme, which makes it a potential candidate for the treatment of inflammation and pain-related disorders. However, CMPA has some limitations for lab experiments. The compound has poor solubility in water, which makes it difficult to administer in vivo. Additionally, CMPA has been found to exhibit some toxicity at higher doses, which limits its potential therapeutic applications.
未来方向
There are several future directions for the research on CMPA. One potential direction is to investigate the potential therapeutic applications of CMPA in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to understand the exact mechanism of action of CMPA and to identify potential targets for the compound. Furthermore, future research could focus on the development of new analogs of CMPA with improved solubility and selectivity towards COX-2 enzyme. Overall, the research on CMPA has significant potential for the development of new therapies for a range of diseases.
合成方法
The synthesis of CMPA involves the reaction of 4-methylpyrazole with N-(cyclohexylmethyl)chloroacetamide, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final product is obtained by recrystallization of the resulting intermediate product.
属性
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-12-20-23(13-15)14-19(24)21-16-8-10-18(11-9-16)27(25,26)22(2)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSSZOECYDXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-4-oxobutanamide](/img/structure/B7551864.png)

![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)

